molecular formula C9H20NO2PS B6019245 2-(hexyloxy)-1,3,2-oxazaphosphinane 2-sulfide

2-(hexyloxy)-1,3,2-oxazaphosphinane 2-sulfide

Cat. No. B6019245
M. Wt: 237.30 g/mol
InChI Key: WGXGAHMAUDVSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hexyloxy)-1,3,2-oxazaphosphinane 2-sulfide, commonly known as HOPS, is a chemical compound that has gained attention in the scientific community due to its potential as a bioactive molecule. HOPS is a member of the oxazaphosphinane family, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

HOPS has been studied extensively for its potential as a bioactive molecule. It has been shown to have anti-tumor properties, inhibiting the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. HOPS has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, HOPS has been shown to have anti-viral properties, inhibiting the replication of several types of viruses, including influenza virus and herpes simplex virus.

Mechanism of Action

The mechanism of action of HOPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HOPS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. HOPS has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, HOPS has been shown to inhibit the replication of viruses by interfering with viral entry or replication.
Biochemical and Physiological Effects:
HOPS has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce oxidative stress. HOPS has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, HOPS has been shown to have anti-viral properties, inhibiting the replication of several types of viruses.

Advantages and Limitations for Lab Experiments

One advantage of using HOPS in lab experiments is its diverse biological activities. HOPS has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for studying these biological processes. Another advantage of using HOPS is its relatively low toxicity, making it a safer alternative to other bioactive molecules. However, one limitation of using HOPS is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on HOPS. One area of research could be the development of HOPS-based therapies for cancer and viral infections. Another area of research could be the identification of the specific enzymes and signaling pathways that are targeted by HOPS. Additionally, further studies could be conducted to investigate the potential side effects of HOPS and its interactions with other drugs.

Synthesis Methods

The synthesis of HOPS involves the reaction of hexanol with phosphorus oxychloride and thiourea. The resulting product is a white crystalline powder with a molecular weight of 287.81 g/mol. The purity of HOPS can be determined by high-performance liquid chromatography (HPLC).

properties

IUPAC Name

2-hexoxy-2-sulfanylidene-1,3,2λ5-oxazaphosphinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2PS/c1-2-3-4-5-8-11-13(14)10-7-6-9-12-13/h2-9H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGAHMAUDVSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP1(=S)NCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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